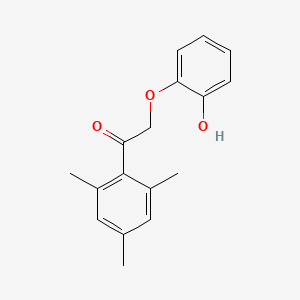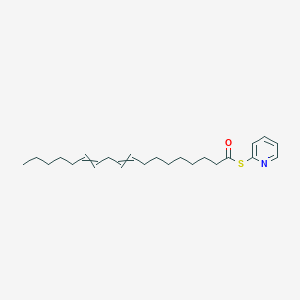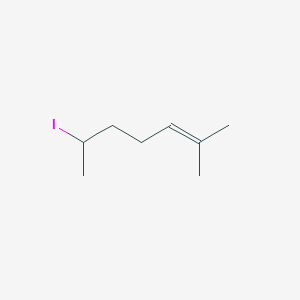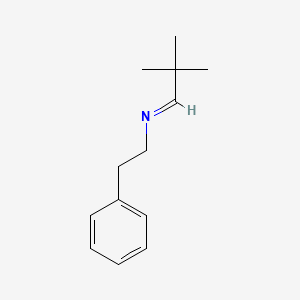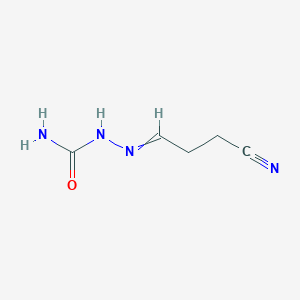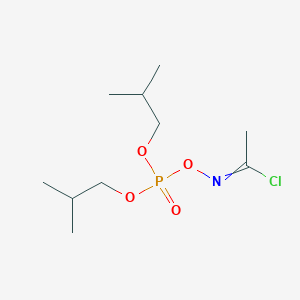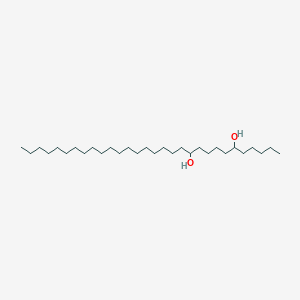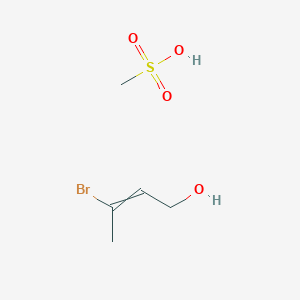![molecular formula C12H6O2S B14326329 Naphtho[2,3-b]thiophene-2,3-dione CAS No. 109151-44-2](/img/structure/B14326329.png)
Naphtho[2,3-b]thiophene-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-b]thiophene-2,3-dione is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphtho[2,3-b]thiophene-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxy-1,4-naphthoquinones with thiophene derivatives. This process can be facilitated by various catalysts and reagents, such as transition metals or strong oxidants. For instance, a two-step procedure involving thermal cyclization with enamines or CAN-mediated oxidative cycloaddition with enol ethers has been developed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Naphtho[2,3-b]thiophene-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiophene ring and the naphthoquinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,3-b]thiophene-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has shown potential in biological studies, particularly in the development of anticancer agents.
Medicine: Due to its biological activity, this compound is being investigated for its therapeutic potential in treating various diseases.
Wirkmechanismus
Naphtho[2,3-b]thiophene-2,3-dione can be compared with other similar compounds, such as naphtho[2,3-b]thiophene diimide and naphtho[2,3-c]thiophene-4,9-dione. These compounds share structural similarities but differ in their electronic properties and reactivity. For instance, naphtho[2,3-b]thiophene diimide is used as an n-type organic semiconductor, while naphtho[2,3-c]thiophene-4,9-dione is employed in photovoltaic applications .
Vergleich Mit ähnlichen Verbindungen
- Naphtho[2,3-b]thiophene diimide
- Naphtho[2,3-c]thiophene-4,9-dione
- 8-hydroxy-2-(2-thienylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione
Eigenschaften
CAS-Nummer |
109151-44-2 |
|---|---|
Molekularformel |
C12H6O2S |
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
benzo[f][1]benzothiole-2,3-dione |
InChI |
InChI=1S/C12H6O2S/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)15-12(11)14/h1-6H |
InChI-Schlüssel |
ISSMXVNHXRHQNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(=O)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



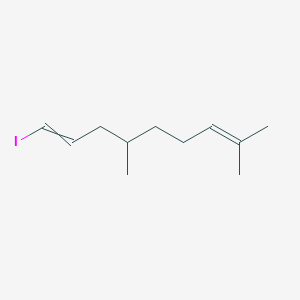
![2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol](/img/structure/B14326265.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)

